Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid
Description
Structural Analysis and Nomenclature of Boc-(S)-2-Amino-2-(3-Bromophenyl)Acetic Acid
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid . This name reflects the compound’s core structure:
- A 3-bromophenyl group substituted at the second position of the acetic acid backbone.
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
The systematic naming follows these conventions:
- The parent chain is identified as acetic acid (two-carbon chain with a carboxylic acid group).
- Substituents are numbered based on their positions relative to the carboxylic acid.
- The Boc group is designated as a prefix, while the 3-bromophenyl group is treated as a substituent.
Table 1: Key Nomenclatural and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| CAS Registry Number | 446305-66-4 | |
| Molecular Formula | C₁₃H₁₆BrNO₄ | |
| Molecular Weight | 330.17 g/mol |
Stereochemical Configuration and Chiral Center Analysis
The compound’s chirality arises from the α-carbon (C-2 of the acetic acid backbone), which is bonded to four distinct groups:
- 3-Bromophenyl group (C₆H₄Br)
- Boc-protected amino group (NHC(=O)OC(CH₃)₃)
- Carboxylic acid group (COOH)
- Hydrogen atom
Using the Cahn-Ingold-Prelog (CIP) priority rules , the substituents are prioritized as follows:
- Bromine (highest atomic number in the 3-bromophenyl group).
- Carboxylic acid group (oxygen atoms in COOH).
- Boc-protected amino group (nitrogen and oxygen atoms).
- Hydrogen (lowest priority).
The (S)-configuration is assigned when the lowest-priority group (hydrogen) is oriented away from the viewer, and the remaining groups form a counterclockwise sequence.
Table 2: Chiral Center Analysis
| Chiral Center Position | Substituents (Priority Order) | Configuration |
|---|---|---|
| C-2 (α-carbon) | 1. 3-Bromophenyl 2. Carboxylic acid 3. Boc-protected amino 4. Hydrogen |
(S) |
Comparative Analysis of Tautomeric and Resonance Forms
This compound exhibits two key electronic effects:
Tautomerism
The carboxylic acid group can theoretically undergo keto-enol tautomerism , though the keto form dominates under standard conditions due to the stability of the carboxylate resonance structure. Enolization is disfavored due to the absence of adjacent electron-withdrawing groups to stabilize the enol tautomer.
Resonance Stabilization
The Boc group participates in resonance, delocalizing electrons between the carbonyl oxygen and the nitrogen atom:
$$
\text{Boc group: } \ce{OC(=O)-N-} \leftrightarrow \ce{O^-–C(=O)–N^+}
$$
This resonance reduces the basicity of the nitrogen and stabilizes the amide bond against hydrolysis.
Table 3: Tautomeric and Resonance Properties
| Feature | Description | Relevance |
|---|---|---|
| Carboxylic Acid Tautomers | Keto form (dominant) vs. enol form (minor) | Impacts solubility and reactivity |
| Boc Group Resonance | Delocalization of π-electrons between carbonyl and nitrogen | Enhances hydrolytic stability |
SMILES Notation and InChI Key Representation
The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is:
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
This string encodes:
- The tert-butyl group (CC(C)(C)O).
- The Boc-protected amino group (NHC(=O)OC(CH₃)₃).
- The 3-bromophenyl substituent (C1=CC(=CC=C1)Br).
The InChI Key (International Chemical Identifier) is:
ZHAAYALRXSZQLX-UHFFFAOYSA-N
This 27-character key uniquely identifies the compound’s connectivity and stereochemistry. The (S)-configuration is implicitly encoded in the InChI string’s stereochemical descriptors.
Table 4: Computational Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| SMILES | CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O | |
| InChI Key | ZHAAYALRXSZQLX-UHFFFAOYSA-N |
Properties
IUPAC Name |
(2S)-2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAYALRXSZQLX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid typically involves the protection of the amino group of 2-amino-2-(3-bromophenyl)acetic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Deprotection Reactions: The major product is 2-amino-2-(3-bromophenyl)acetic acid.
Coupling Reactions: The products are typically biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structural features make it suitable for developing drugs targeting neurological disorders and cancer treatments. The compound's bromophenyl group enhances its interaction with biological targets, making it a valuable component in drug discovery efforts aimed at specific receptor modulation .
Case Study: Neurological Disorders
Research has demonstrated the compound's efficacy in designing selective ligands for nicotinic acetylcholine receptors (nAChRs). A study highlighted the compound's role in creating α4β2 nAChR selective compounds, showcasing its potential in treating conditions like Alzheimer's disease and schizophrenia .
Biochemical Research
Investigating Receptor Interactions
In biochemical studies, this compound is utilized to explore receptor interactions and signaling pathways. Its ability to modulate receptor activity aids researchers in understanding complex biological processes, particularly those related to neurotransmission and signal transduction .
Example: Signaling Pathway Studies
The compound has been employed to study the effects of receptor activation on downstream signaling pathways, providing insights into the mechanisms underlying various physiological responses. This application is critical for developing therapeutic agents that can effectively target specific signaling cascades involved in disease processes .
Drug Formulation
Enhancing Bioavailability
this compound is also used in formulating drug delivery systems. Its properties can enhance the bioavailability and efficacy of active pharmaceutical ingredients (APIs), making it a valuable asset in pharmaceutical formulations aimed at improving patient outcomes .
Medicinal Chemistry
Designing Therapeutic Agents
In medicinal chemistry, this compound plays a significant role in designing new therapeutic agents, particularly those targeting cancer and other serious illnesses. The ability to modify the Boc group allows for the synthesis of various derivatives that can exhibit improved pharmacological profiles .
Case Study: Cancer Treatment Development
Research has focused on using this compound to develop novel anticancer agents. By modifying its structure, researchers have created compounds that demonstrate enhanced selectivity and potency against cancer cell lines, paving the way for new treatment options .
Analytical Chemistry
Applications in Chromatography
this compound is utilized in various analytical techniques, including chromatography. Its unique chemical properties facilitate the separation and identification of compounds within complex mixtures, making it an essential tool for chemists working in both research and quality control environments .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer treatments. |
| Biochemical Research | Investigates receptor interactions and signaling pathways; aids understanding of neurotransmission. |
| Drug Formulation | Enhances bioavailability and efficacy of active pharmaceutical ingredients (APIs). |
| Medicinal Chemistry | Significant role in designing new therapeutic agents; focuses on cancer treatment development. |
| Analytical Chemistry | Used in chromatography for separating and identifying compounds in complex mixtures. |
Mechanism of Action
The mechanism of action of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In deprotection reactions, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and tert-butanol.
Comparison with Similar Compounds
Stereoisomers: Boc-(R)- vs. Boc-(S)-Configurations
The stereochemistry of the α-carbon significantly impacts biological activity and synthetic utility.
- The R-configuration may alter binding affinity in chiral environments, such as enzyme active sites, compared to the S-form. Both isomers are used in asymmetric synthesis, but their pharmacological profiles can diverge dramatically .
Table 1: Stereochemical Comparison
| Property | Boc-(S)-Isomer | Boc-(R)-Isomer |
|---|---|---|
| Configuration | S | R |
| Molecular Formula | C₁₃H₁₆BrNO₄ | C₁₃H₁₆BrNO₄ |
| Key Applications | Peptide synthesis, drug intermediates | Similar synthetic uses, distinct biological activity |
Substituent Variations: Bromophenyl vs. Other Aromatic Groups
The 3-bromophenyl group distinguishes this compound from analogs with heterocyclic or substituted aromatic rings.
2-(Boc-amino)-2-(3-thiophenyl)acetic Acid (CAS 40512-57-0)
- Substituent : 3-thiophenyl (aromatic sulfur heterocycle).
- Applications : Useful in synthesizing thiophene-based bioactive molecules, such as kinase inhibitors .
Boc-(R)-2-amino-2-(3-fluorophenyl)acetic Acid
- Substituent : 3-fluorophenyl.
- Properties : Fluorine’s electronegativity and smaller size increase electronic effects without significant steric hindrance. This may improve metabolic stability in drug candidates compared to bromine .
Table 2: Substituent Effects
| Compound | Substituent | XLogP3* | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid | 3-Bromophenyl | ~2.8† | 330.18 g/mol | High lipophilicity, steric bulk |
| 2-(Boc-amino)-2-(3-thiophenyl)acetic acid | 3-Thiophenyl | ~1.9 | 257.31 g/mol | Moderate solubility, π-π interactions |
| Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid | 3-Fluorophenyl | ~1.5 | 270.23 g/mol | Enhanced metabolic stability |
*Estimated based on structural analogs. †Derived from methyl ester analog (XLogP3 = 1.6 ).
Functional Group Modifications: Ester vs. Acid Derivatives
The carboxylic acid group in this compound can be esterified for specific applications.
Methyl 2-amino-2-(3-bromophenyl)acetate (CAS 1132817-76-5)
- Functional Group : Methyl ester.
- Properties : Increased lipophilicity (XLogP3 = 1.6) compared to the acid form, facilitating membrane permeability. Often used as a prodrug or intermediate in medicinal chemistry .
Structural Analogs with Enhanced Steric Effects
2-(3-Bromo-2,4,6-trimethylphenyl)acetic Acid (CAS 944-82-1)
- Substituent : 3-bromo-2,4,6-trimethylphenyl.
- Higher XLogP3 (3.2) indicates greater lipophilicity .
Biological Activity
Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid is a compound of significant interest in biochemical research due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a bromophenyl group. Its molecular formula is , and it has a melting point range of 212-215 °C . The compound is often used in peptide synthesis and as a building block in medicinal chemistry.
Target Interactions
The biological activity of this compound can be inferred from studies on structurally similar compounds. For instance, related compounds have been shown to interact with cellular membranes, potentially influencing ion transport and transmembrane potential. This suggests that this compound may similarly affect cellular ion dynamics, which could have downstream effects on various physiological processes.
Biochemical Pathways
The depolarization effects observed in related compounds indicate that this compound might modulate ion channels or transporters, impacting cellular signaling pathways. Such interactions could lead to alterations in cell proliferation, apoptosis, or inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromine atom enhances the compound's reactivity compared to other halogenated analogs, such as those containing chlorine or fluorine. This unique reactivity profile can be leveraged to develop more potent derivatives through targeted modifications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown efficacy against Mycobacterium tuberculosis in murine models, suggesting potential applications in treating bacterial infections . The ability to inhibit bacterial growth while minimizing cytotoxicity is essential for developing new therapeutic agents.
Antimalarial Activity
In studies focusing on antimalarial compounds, modifications of amino acid structures have led to significant improvements in potency against Plasmodium falciparum, the causative agent of malaria. The incorporation of brominated phenyl groups has been linked to enhanced bioactivity . This highlights the potential for this compound as a lead compound in antimalarial drug discovery.
Comparative Analysis with Similar Compounds
To illustrate the unique properties and biological activities of this compound, a comparison with other halogenated amino acids is provided in the table below:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Potential lead for drug development |
| 2-Amino-2-(4-bromophenyl)acetic acid | Antimicrobial | TBD | Similar mechanism of action |
| 2-Amino-2-(4-chlorophenyl)acetic acid | Moderate antimicrobial | TBD | Lower reactivity than brominated analog |
| 2-Amino-2-(4-fluorophenyl)acetic acid | Low antimicrobial activity | TBD | Least reactive among halogenated analogs |
Q & A
Q. What are the optimal synthetic routes for Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid?
The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-configuration. A common approach is:
- Step 1 : Protect the amino group of 2-amino-2-(3-bromophenyl)acetic acid with tert-butoxycarbonyl (Boc) using Boc anhydride in a basic medium (e.g., NaHCO₃) .
- Step 2 : Purify intermediates via reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water to remove unreacted starting materials and byproducts .
- Key considerations : Monitor enantiomeric purity using chiral HPLC (e.g., Chiralpak® IA column) with UV detection at 254 nm .
Q. How can researchers validate the structural integrity of this compound?
- NMR spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 3-bromophenyl moiety (aromatic protons at δ 7.2–7.6 ppm). The α-proton adjacent to the amino group typically appears as a doublet due to coupling with the NHBoc group .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺ for C₁₃H₁₆BrNO₄: calc. 346.03; observed 346.02) .
- Elemental analysis : Ensure C, H, N, and Br percentages align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How does the steric bulk of the 3-bromophenyl group influence reactivity in peptide coupling?
The 3-bromophenyl group introduces steric hindrance, slowing coupling reactions. Mitigation strategies include:
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., collagenase). The bromine atom may form halogen bonds with residues like Tyr201, similar to dichlorobenzyl analogs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The Boc group’s hydrophobicity may enhance binding pocket occupancy .
- Free energy calculations : Calculate ΔG using MM-PBSA to compare binding affinities with non-brominated analogs .
Q. How can researchers resolve contradictions in observed vs. theoretical spectroscopic data?
- Case example : A discrepancy in ¹³C NMR shifts for the carbonyl group may arise from solvent polarity. Compare data in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Impurity analysis : Use preparative TLC or HPLC to isolate minor peaks and characterize them via MS/MS. Common impurities include de-Boc products or racemized enantiomers .
Q. What strategies optimize enantiomeric excess (ee) during synthesis?
- Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during α-alkylation .
- Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze the (R)-enantiomer from a racemic mixture .
- Quality control : Validate ee ≥98% using chiral GC (e.g., β-cyclodextrin columns) with flame ionization detection .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
